6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one
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Overview
Description
6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a naphthalene moiety substituted with a methoxy group, which is linked to a bicyclic heptanone structure through an ethyl chain. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 6-methoxynaphthalene with an appropriate ethylating agent, followed by cyclization to form the bicyclic heptanone structure. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: A structurally related compound with similar bicyclic features.
Bicyclo[3.1.1]heptan-2-one: Another bicyclic compound with different substituents.
Uniqueness
6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[410]heptan-2-one stands out due to its methoxynaphthalene moiety, which imparts unique chemical and biological properties
Properties
CAS No. |
92096-73-6 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-[2-(6-methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C19H20O3/c1-21-15-7-8-16-13(4-2-5-14(16)12-15)9-11-19-10-3-6-17(20)18(19)22-19/h2,4-5,7-8,12,18H,3,6,9-11H2,1H3 |
InChI Key |
FBFWIZMPNRVQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CCC34CCCC(=O)C3O4 |
Origin of Product |
United States |
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